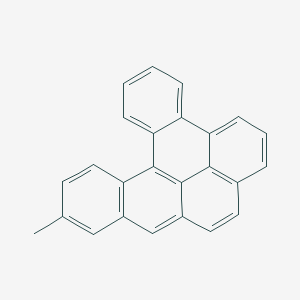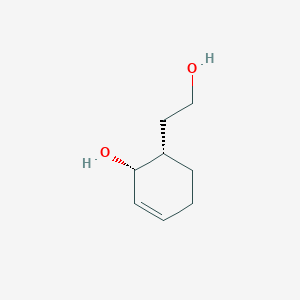
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring with a hydroxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the correct stereochemistry.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.
Purification: Employing purification techniques such as distillation or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a saturated cyclohexanol derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Formation of cyclohexenone derivatives.
Reduction Products: Formation of cyclohexanol derivatives.
Substitution Products: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology
The compound may be used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine
Industry
Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group attached to the cyclohexane ring.
Cyclohexene: A similar compound without the hydroxyethyl substituent.
2-Hydroxyethylcyclohexane: A compound with a similar structure but different stereochemistry.
Uniqueness
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
64532-87-2 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h2,4,7-10H,1,3,5-6H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
QSWCCEOQEHNJMP-YUMQZZPRSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C=C1)O)CCO |
Kanonische SMILES |
C1CC(C(C=C1)O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


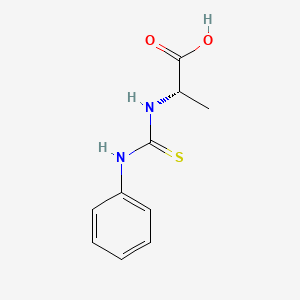
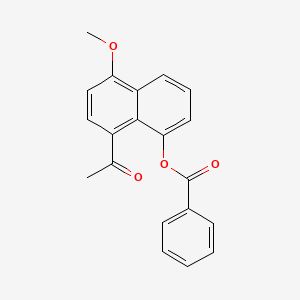
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
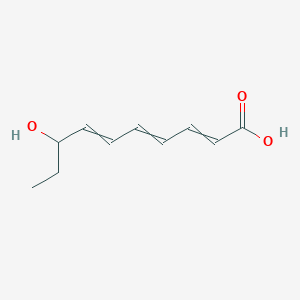
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
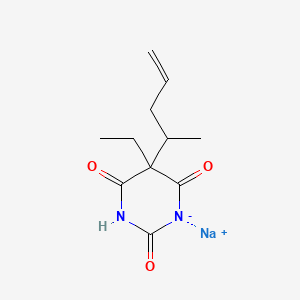
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
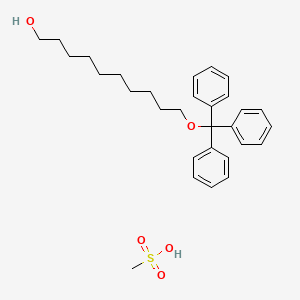

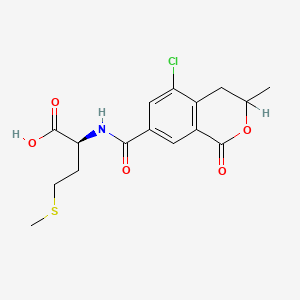
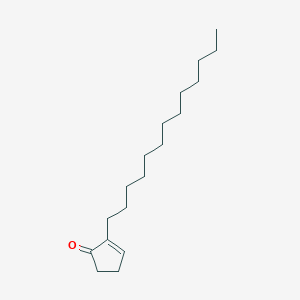
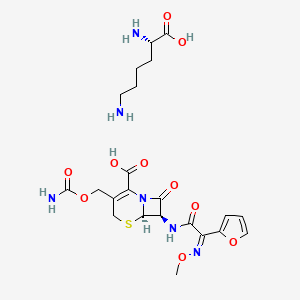
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
